

Spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B073567

[Get Quote](#)

A comprehensive analysis of the spectroscopic data for **(S)-1-(4-Methoxyphenyl)ethanol** is presented for researchers, scientists, and professionals in drug development. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for **(S)-1-(4-Methoxyphenyl)ethanol** is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol .^{[1][2][3]} The spectroscopic data provides a detailed fingerprint of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The data presented was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.28	d	8.8	2H	Ar-H (ortho to -CH(OH)CH ₃)
~6.87	d	8.8	2H	Ar-H (ortho to -OCH ₃)
4.85	q	6.5	1H	-CH(OH)
3.79	s	-	3H	-OCH ₃
1.47	d	6.5	3H	-CH ₃
~1.95	s (br)	-	1H	-OH

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).[4]

Chemical Shift (δ) ppm	Assignment
159.0	Ar-C (-OCH ₃)
138.0	Ar-C (-CH(OH)CH ₃)
126.6	Ar-CH (ortho to -CH(OH)CH ₃)
113.8	Ar-CH (ortho to -OCH ₃)
70.0	-CH(OH)
55.3	-OCH ₃
25.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3363	Strong, Broad	O-H stretch (alcohol)
3030-3000	Medium	Aromatic C-H stretch
2965-2850	Medium	Aliphatic C-H stretch
1605, 1510	Strong	C=C stretch (aromatic ring)
1245	Strong	C-O stretch (aryl ether)
1084	Strong	C-O stretch (secondary alcohol)
836	Strong	p-substituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
152	~20	[M] ⁺ (Molecular Ion)
137	100	[M - CH ₃] ⁺
109	~45	[M - CH ₃ - CO] ⁺ or [C ₇ H ₉ O] ⁺
77	~15	[C ₆ H ₅] ⁺
43	~40	[CH ₃ CO] ⁺

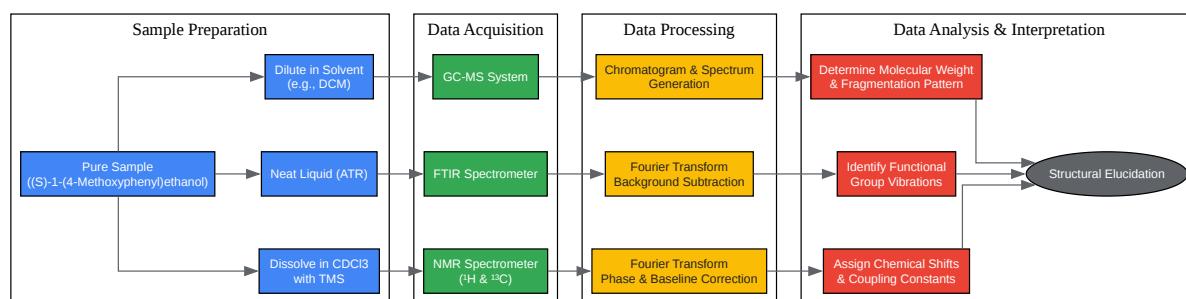
Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of **(S)-1-(4-Methoxyphenyl)ethanol** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum is recorded on a 400 MHz or 600 MHz spectrometer.^[5] Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz or 150 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (typically 512 to 1024) are used to obtain a spectrum with adequate signal intensity.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy Protocol


- Sample Preparation (FTIR-ATR): A small drop of neat **(S)-1-(4-Methoxyphenyl)ethanol** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.^[1]
- Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm^{-1} . Typically, 16 or 32 scans are co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

- Sample Introduction (GC-MS): A dilute solution of **(S)-1-(4-Methoxyphenyl)ethanol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC) equipped with a capillary column (e.g., a nonpolar dimethylpolysiloxane-based column). The GC oven temperature is programmed to ramp up to ensure separation from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-1-(4-Methoxyphenyl)ethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 3. 4-Methoxyphenyl methyl carbinol [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073567#spectroscopic-data-for-s-1-4-methoxyphenyl-ethanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com